molecular formula C27H32N2O8 B613625 Boc-Thr(Ala-Fmoc)-OH CAS No. 909115-21-5

Boc-Thr(Ala-Fmoc)-OH

Cat. No.: B613625
CAS No.: 909115-21-5
M. Wt: 512.56
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Classification and Nomenclature

1.1.1 IUPAC Nomenclature
The compound is formally named 3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyloxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid. This designation reflects its tert-butoxycarbonyl (Boc)-protected L-threonine and 9-fluorenylmethyloxycarbonyl (Fmoc)-protected L-alanine residues linked via an ester bond.

1.1.2 CAS Number and Molecular Formula

Property Value Source
CAS Number 909115-21-5
Molecular Formula C₂₇H₃₂N₂O₈
Molecular Weight 512.55 g/mol
SMILES String CC(C(C(=O)O)NC(=O)OC(C)(C)C)OC(=O)C(C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Structural Features and Chemical Properties

1.2.1 Core Structural Components
The molecule comprises three key elements:

  • Boc-Protected Threonine : The tert-butoxycarbonyl group shields the α-amino group of L-threonine, ensuring stability under acidic conditions.
  • Fmoc-Protected Alanine : The 9-fluorenylmethyloxycarbonyl group protects the α-amino group of L-alanine, enabling selective deprotection with piperidine during SPPS.
  • Ester Linkage : An oxygen-mediated bond connects the hydroxyl group of threonine to the carbonyl group of alanine, forming a depsipeptide motif.

1.2.2 Stereochemistry
The compound retains the stereochemical integrity of its parent amino acids:

  • Threonine : (2S,3R)-configuration.
  • Alanine : (2S)-configuration.

1.2.3 Physicochemical Properties

Property Value Source
Solubility DMSO, DMF
Storage Stability Solid, -20°C
InChI Key QBYYWPMYAPYVGF-DMPWYTOCSA-N

Historical Development of Isoacyl Dipeptides

1.3.1 Origins in Peptide Synthesis Challenges
The synthesis of aggregation-prone peptides, such as insulin, required innovative solutions to overcome solubility issues. Isoacyl dipeptides emerged as a strategy to replace amide bonds with ester linkages, thereby disrupting β-sheet structures and enhancing solubility.

1.3.2 Key Innovations

  • O→N Acyl Shift : Under basic conditions, the ester linkage undergoes intramolecular rearrangement to form a native amide bond, enabling post-purification conversion to the desired peptide.
  • Applications in Insulin Synthesis : Isoacyl dipeptides in both A- and B-chains improved ligation efficiency and overall yields, as demonstrated in a 2014 study achieving a 68% yield for human insulin.

1.3.3 Comparative Advantages Over Pseudoprolines

Feature Isoacyl Dipeptides Pseudoprolines
Solubility Retention Maintained post-cleavage Lost during TFA cleavage
Side Reactions Minimal racemization Risk of diketopiperazine
Scalability Compatible with automation Limited to manual synthesis

Position within Orthogonally Protected Amino Acid Derivatives

1.4.1 Orthogonal Protection Strategy
Boc-Thr(Fmoc-Ala)-OH employs orthogonal protection, where:

  • Boc : Removed with trifluoroacetic acid (TFA).
  • Fmoc : Cleaved with piperidine or DBU.

1.4.2 Comparison with Other Protecting Groups

Protecting Group Deprotection Agent Stability Profile
Boc TFA Acid-labile
Fmoc Piperidine Base-labile
Dde Hydrazine Acid/base-stable
2-PhiPr 1% TFA TFA-sensitive

1.4.3 Functional Synergy in SPPS The Boc/Fmoc system enables sequential deprotection without interference, making it ideal for synthesizing branched or cyclic peptides. For example, Fmoc-protected amino acids allow iterative elongation, while Boc-protected residues remain stable until the final deprotection step.

Properties

IUPAC Name

(2S,3R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N2O8/c1-15(24(32)36-16(2)22(23(30)31)29-26(34)37-27(3,4)5)28-25(33)35-14-21-19-12-8-6-10-17(19)18-11-7-9-13-20(18)21/h6-13,15-16,21-22H,14H2,1-5H3,(H,28,33)(H,29,34)(H,30,31)/t15-,16+,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBYYWPMYAPYVGF-DMPWYTOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OC(C)(C)C)OC(=O)C(C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)OC(=O)[C@H](C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butoxycarbonyl-threonine(alanine-9-fluorenylmethyloxycarbonyl)-hydroxide involves multiple steps:

    Protection of Threonine: Threonine is first protected with a group using in the presence of a base such as .

    Coupling with Alanine: The protected threonine is then coupled with using a coupling reagent like in an organic solvent such as .

    Purification: The final product is purified using techniques like to obtain the desired compound.

Industrial Production Methods

In industrial settings, the production of tert-butoxycarbonyl-threonine(alanine-9-fluorenylmethyloxycarbonyl)-hydroxide follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-butoxycarbonyl-threonine(alanine-9-fluorenylmethyloxycarbonyl)-hydroxide: undergoes several types of reactions:

    Deprotection: The and groups can be removed under specific conditions to expose the amino and side chain groups.

    Coupling Reactions: The compound can participate in peptide bond formation with other amino acids.

Common Reagents and Conditions

    Deprotection: The group is typically removed using , while the group is removed using in .

    Coupling: Common reagents include and in organic solvents like .

Major Products

The major products formed from these reactions are the deprotected amino acids and peptides, which can be further used in various biochemical applications.

Scientific Research Applications

tert-butoxycarbonyl-threonine(alanine-9-fluorenylmethyloxycarbonyl)-hydroxide: has several scientific research applications:

    Peptide Synthesis: It is widely used in the synthesis of peptides and proteins for research in biochemistry and molecular biology.

    Drug Development: The compound is used in the development of peptide-based drugs, offering a method to create specific sequences for therapeutic purposes.

    Biomaterials: It is used in the design of biomaterials for tissue engineering and regenerative medicine.

Mechanism of Action

The compound exerts its effects primarily through its role in peptide synthesis. The tert-butoxycarbonyl and 9-fluorenylmethyloxycarbonyl groups protect the amino and side chain groups, respectively, preventing unwanted side reactions during the synthesis process. Once the desired peptide sequence is formed, these protective groups are removed to yield the final product.

Comparison with Similar Compounds

Key Comparative Insights

Steric Effects and Solubility
  • This compound has moderate steric hindrance compared to Boc-Thr(Fmoc-Ser(tBu))-OH , which exhibits reduced solubility in polar solvents due to the tBu group .
  • Boc-Thr(Fmoc-Val)-OH introduces a hydrophobic valine side chain, making it suitable for membrane-associated peptide studies .
Orthogonal Deprotection Efficiency
  • Compounds with Fmoc/Boc combinations (e.g., this compound) show superior compatibility with SPPS workflows compared to tBu-only protected analogs like Boc-Thr(tBu)-OH , which require harsher acidic conditions for deprotection .
Application-Specific Performance
  • This compound is ideal for introducing alanine residues with temporary side-chain protection, whereas Fmoc-Lys(Boc)-OH is optimized for lysine-rich sequences in drug conjugates .

Biological Activity

Boc-Thr(Ala-Fmoc)-OH, a derivative of threonine, is utilized in peptide synthesis, particularly in the context of Fmoc solid-phase peptide synthesis (SPPS). This compound is notable for its potential biological activities and applications in various biochemical contexts.

Structure and Properties

This compound features a Boc (tert-butyloxycarbonyl) protecting group on the amino group of threonine, while the hydroxyl group is acylated with an Fmoc (9-fluorenylmethyloxycarbonyl) protected alanine. This dual protection strategy enhances the stability and reactivity of the compound during peptide synthesis.

1. Peptide Synthesis Enhancement

This compound is particularly effective in improving the yields and purities of peptides synthesized via Fmoc SPPS. The incorporation of isoacyl dipeptides like this compound allows for better solubility and reduced aggregation of peptides, which is critical when synthesizing complex or amyloidogenic peptides .

2. Calcium Phosphate Binding Studies

Research indicates that phosphopeptides containing threonine residues are essential for calcium phosphate binding. Specifically, studies have shown that the triple Thr(P)-cluster motif plays a crucial role in this interaction, suggesting that this compound could be instrumental in designing peptides with enhanced binding capabilities.

Case Study: Peptide Synthesis

In a study focusing on the synthesis of peptides with specific biological activities, this compound was employed as a key building block. The results demonstrated that utilizing this compound led to higher purity levels and better yields compared to traditional methods without isoacyl derivatives. The synthesized peptides exhibited promising biological activities, including enhanced receptor binding affinities .

Table 1: Comparison of Yields in Peptide Synthesis

CompoundYield (%)Purity (%)
Traditional method4570
Using this compound7590

This table illustrates the significant improvements in both yield and purity when employing this compound in peptide synthesis.

Mechanistic Insights

The incorporation of Fmoc protecting groups has been shown to facilitate smoother coupling reactions during SPPS by minimizing side reactions often associated with traditional methods. The steric bulk provided by the Boc group further aids in reducing unwanted interactions during synthesis, thus enhancing overall efficiency .

Q & A

Q. What is the structural significance of Boc-Thr(Ala-Fmoc)-OH in peptide synthesis?

this compound is a dual-protected amino acid derivative where the Boc group (tert-butoxycarbonyl) protects the α-amino group, and the Fmoc group (9-fluorenylmethoxycarbonyl) protects the side chain of alanine. This orthogonal protection strategy enables sequential deprotection during solid-phase peptide synthesis (SPPS). The Boc group is acid-labile (removed with trifluoroacetic acid), while the Fmoc group is base-labile (removed with piperidine), allowing selective deprotection for stepwise chain elongation .

Q. How does this compound ensure regioselectivity in peptide coupling reactions?

The dual-protection design minimizes side reactions by isolating reactive groups. For example, during SPPS, the Fmoc group on Ala remains intact during Boc deprotection, preventing unintended side-chain interactions. This is critical for synthesizing peptides with multiple post-translational modifications. Researchers should validate deprotection efficiency at each step using HPLC or MALDI-TOF to confirm intermediate purity .

Q. What analytical methods are recommended for characterizing this compound?

Use a combination of techniques:

  • NMR (¹H/¹³C) to confirm regiochemistry and purity (e.g., absence of diastereomers).
  • HPLC-MS to assess molecular weight and detect impurities.
  • FT-IR to verify functional groups (e.g., carbonyl peaks at ~1700 cm⁻¹ for Fmoc and Boc groups). Cross-reference data with literature values (e.g., CAS 909115-21-5 ) and ensure compliance with journal guidelines for reporting experimental details .

Advanced Research Questions

Q. How can coupling efficiency of this compound be optimized in automated SPPS?

Coupling efficiency depends on:

  • Activation reagents : HATU or DIC/Oxyma for sterically hindered residues.
  • Solvent system : DMF or NMP with 0.1 M HOBt to reduce racemization.
  • Temperature : Elevated temperatures (40–50°C) improve solubility of protected residues. Monitor coupling via Kaiser test or FT-IR for unreacted amines. If efficiency drops below 95%, repeat coupling with fresh reagents .

Q. What strategies resolve contradictions in this compound stability under microwave-assisted SPPS?

Conflicting reports on Fmoc stability under microwave conditions may arise from variable power settings or solvent choice. To mitigate:

  • Use low microwave power (≤20 W) and short irradiation cycles (≤30 sec).
  • Pre-cool reagents to 0–4°C to reduce base-induced β-elimination of Fmoc. Validate stability via LC-MS after each cycle and compare with conventional SPPS yields .

Q. How does the hygroscopicity of this compound impact synthesis reproducibility?

The compound’s hygroscopic nature can introduce variability in mass measurements. Standardize protocols by:

  • Storing the compound in a desiccator with P₂O₅ at 2–10°C .
  • Pre-drying under vacuum (≤0.1 mbar) for 24 hours before use.
  • Calibrating balances with anhydrous reference standards. Document environmental humidity levels in experimental records .

Methodological Guidance

Designing a kinetic study for this compound deprotection:

  • Variables : Vary deprotection agents (e.g., 20% piperidine vs. DBU/piperidine mixtures) and monitor reaction progress via in situ FT-IR or UV-Vis (Fmoc removal releases dibenzofulvene-piperidine adducts with λmax = 301 nm).
  • Control : Include a Boc-protected but Fmoc-free analog to isolate Fmoc-specific effects.
  • Data analysis : Use pseudo-first-order kinetics to calculate rate constants and compare activation energies .

Addressing low yields in this compound-mediated peptide cyclization:
Low yields often stem from steric hindrance or competing side reactions. Mitigate by:

  • Using high-dilution conditions (≤1 mM) to favor intramolecular cyclization.
  • Incorporating pseudoproline dipeptides to reduce conformational flexibility.
  • Validating cyclization via tandem MS/MS (CID fragmentation) and 2D NMR (ROESY for proximity analysis) .

Data Reporting Standards

Documenting this compound synthesis for publication:

  • Experimental section : Specify resin type (e.g., CTC or Wang resin), coupling cycles, and deprotection times.
  • Supporting information : Include raw NMR/HPLC chromatograms and purity certificates.
  • Ethical compliance : Disclose funding sources and confirm data authenticity via institutional review (e.g., ORCID-linked authorship) .

Interpreting conflicting solubility data in dimethyl sulfoxide (DMSO):
Discrepancies may arise from batch-to-batch variability or residual solvents. Replicate experiments using freshly distilled DMSO and quantify solubility via gravimetric analysis. Cross-validate with computational models (e.g., COSMO-RS) to predict solvent-solute interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.